molecular formula C9H7NO3S B14529342 3-(3-Nitrophenoxy)prop-1-yne-1-thiol CAS No. 62582-14-3

3-(3-Nitrophenoxy)prop-1-yne-1-thiol

Cat. No.: B14529342
CAS No.: 62582-14-3
M. Wt: 209.22 g/mol
InChI Key: RSEOUHCXHLCURG-UHFFFAOYSA-N
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Description

3-(3-Nitrophenoxy)prop-1-yne-1-thiol is an organic compound that belongs to the class of thiol-yne compounds These compounds are characterized by the presence of both a thiol group (-SH) and an alkyne group (-C≡C-) in their molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Nitrophenoxy)prop-1-yne-1-thiol typically involves the reaction of 3-nitrophenol with propargyl bromide in the presence of a base, followed by the introduction of a thiol group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts like potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenoxy)prop-1-yne-1-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The alkyne group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of disulfides.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Formation of various substituted alkyne derivatives.

Scientific Research Applications

3-(3-Nitrophenoxy)prop-1-yne-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenoxy)prop-1-yne-1-thiol involves the formation of carbon-sulfur bonds through radical-mediated thiol-yne reactions. The thiol group reacts with the alkyne group in the presence of a radical initiator, leading to the formation of a thiyl radical. This radical then adds to the alkyne, resulting in the formation of a vinyl sulfide intermediate. The process can be photoinitiated, providing spatiotemporal control over the reaction .

Comparison with Similar Compounds

Similar Compounds

    3-(3-Nitrophenoxy)prop-1-yne: Lacks the thiol group but has similar reactivity due to the alkyne group.

    3-(3-Nitrophenoxy)propane-1-thiol: Lacks the alkyne group but contains the thiol group.

    3-(3-Nitrophenoxy)prop-2-yne-1-thiol: Similar structure but with a different position of the alkyne group.

Uniqueness

3-(3-Nitrophenoxy)prop-1-yne-1-thiol is unique due to the presence of both the thiol and alkyne groups, which allows it to participate in a wide range of chemical reactions, including thiol-yne click chemistry. This dual functionality makes it a versatile compound for various applications in synthetic chemistry and materials science .

Properties

CAS No.

62582-14-3

Molecular Formula

C9H7NO3S

Molecular Weight

209.22 g/mol

IUPAC Name

3-(3-nitrophenoxy)prop-1-yne-1-thiol

InChI

InChI=1S/C9H7NO3S/c11-10(12)8-3-1-4-9(7-8)13-5-2-6-14/h1,3-4,7,14H,5H2

InChI Key

RSEOUHCXHLCURG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC#CS)[N+](=O)[O-]

Origin of Product

United States

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